molecular formula C63H88CoN14O14P B1173554 Cyanocobalamin CAS No. 18195-32-9

Cyanocobalamin

Cat. No.: B1173554
CAS No.: 18195-32-9
M. Wt: 1354.4 g/mol
InChI Key: FDJOLVPMNUYSCM-CMCSPNAWSA-L
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Description

Cyanocobalamin is a synthetic form of vitamin B12, a water-soluble vitamin that plays a crucial role in various metabolic processes in the human body. It is essential for DNA synthesis, red blood cell formation, and the proper functioning of the nervous system. This compound is commonly used to treat and prevent vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanocobalamin is commercially prepared through bacterial fermentation. The fermentation process involves microorganisms that produce a mixture of methylcobalamin, hydroxocobalamin, and adenosylcobalamin. These compounds are then converted to this compound by adding potassium cyanide in the presence of sodium nitrite and heat .

Industrial Production Methods

Industrial production of this compound typically involves the use of strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These microorganisms are cultured in large fermentation tanks under controlled conditions to optimize the yield of vitamin B12. The fermentation broth is then subjected to purification processes to isolate and convert the cobalamins into this compound .

Chemical Reactions Analysis

Types of Reactions

Cyanocobalamin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into biologically active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include methylcobalamin, adenosylcobalamin, and hydroxocobalamin. These forms of vitamin B12 are biologically active and play essential roles in various metabolic processes .

Scientific Research Applications

Cyanocobalamin has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

Mechanism of Action

Cyanocobalamin exerts its effects by serving as a cofactor for two essential enzymes: methionine synthase and L-methylmalonyl-CoA mutase. Methionine synthase is involved in the synthesis of purines and pyrimidines, which are necessary for DNA synthesis. L-methylmalonyl-CoA mutase plays a role in the metabolism of fatty acids and amino acids. This compound is converted into its active forms, methylcobalamin and adenosylcobalamin, which then participate in these enzymatic reactions .

Comparison with Similar Compounds

Cyanocobalamin is one of several forms of vitamin B12, including methylcobalamin, adenosylcobalamin, and hydroxocobalamin. Here is a comparison highlighting its uniqueness:

    Methylcobalamin: A naturally occurring form of vitamin B12 that is readily utilized by the body. .

    Adenosylcobalamin: Another naturally occurring form that is essential for mitochondrial function and energy production.

    Hydroxocobalamin: A form of vitamin B12 that is used in the treatment of cyanide poisoning.

This compound is unique in that it is a synthetic form of vitamin B12, making it more stable and cost-effective for use in supplements and fortified foods. it requires conversion to its active forms in the body, which may result in lower bioavailability compared to other forms .

Properties

CAS No.

18195-32-9

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1354.4 g/mol

IUPAC Name

cobalt-58(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-1

InChI Key

FDJOLVPMNUYSCM-CMCSPNAWSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[58Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Synonyms

Vitamin B12-58Co

Origin of Product

United States

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